REACTION_CXSMILES
|
[CH:1]([N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1)([CH3:3])[CH3:2].C1N=C[N:12]([C:15](N2C=NC=C2)=[S:16])C=1.N>C1COCC1>[CH:1]([N:4]1[CH2:9][CH2:8][N:7]([C:15](=[S:16])[NH2:12])[CH2:6][CH2:5]1)([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1CCNCC1
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.398 g
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=S)N2C=CN=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=S)N2C=CN=C2
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for about 8 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture slightly warmed
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred overnight at ambient temperature
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred overnight at about 40° C
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with Et2O (15 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1CCN(CC1)C(N)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 114.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |